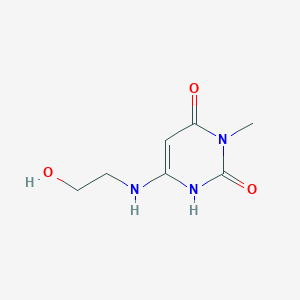

3-Methyl-6-(2-hydroxyethylamino)uracil

Description

Properties

CAS No. |

13300-30-6 |

|---|---|

Molecular Formula |

C7H11N3O3 |

Molecular Weight |

185.18 g/mol |

IUPAC Name |

6-(2-hydroxyethylamino)-3-methyl-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C7H11N3O3/c1-10-6(12)4-5(8-2-3-11)9-7(10)13/h4,8,11H,2-3H2,1H3,(H,9,13) |

InChI Key |

XCJLDLYHOCIIBD-UHFFFAOYSA-N |

SMILES |

CN1C(=O)C=C(NC1=O)NCCO |

Canonical SMILES |

CN1C(=O)C=C(NC1=O)NCCO |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Properties

One of the most significant applications of 3-Methyl-6-(2-hydroxyethylamino)uracil is its potential as an anticancer agent. Research indicates that compounds structurally related to uracil can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the uracil structure can enhance its activity against tumor cells by inhibiting critical enzymes involved in cancer progression, such as thymidine phosphorylase .

1.2 Mechanism of Action

The mechanism by which this compound exerts its anticancer effects may involve:

- Inhibition of DNA Synthesis : By mimicking nucleobases, it can interfere with nucleic acid synthesis, thereby inhibiting cell proliferation.

- Induction of Apoptosis : The compound may trigger programmed cell death in malignant cells, enhancing therapeutic efficacy.

Synthesis and Structural Modifications

2.1 Synthetic Pathways

The synthesis of this compound involves several steps, typically starting from uracil derivatives. The introduction of the hydroxyethylamino group at the 6-position is crucial for enhancing solubility and biological activity. Various synthetic routes have been explored to optimize yield and purity .

2.2 Structural Variations

Modifications to the core structure can lead to derivatives with improved pharmacological profiles. For example:

- Alkyl Substitutions : Altering the alkyl chain length or branching can influence the compound's lipophilicity and cellular uptake.

- Functional Group Variations : Introducing different functional groups can enhance binding affinity to target proteins or enzymes involved in cancer metabolism.

Chemical Reactions Analysis

Step 1: Methylation at Position 3

The introduction of a methyl group at the N3 position of uracil is typically achieved via alkylation using methyl iodide (CH₃I) or dimethyl sulfate under basic conditions (e.g., NaH or K₂CO₃). This step ensures regioselectivity for the N3 position, as observed in analogous uracil derivatives .

Step 2: Substitution at Position 6

6-Chloro-3-methyluracil serves as a precursor for nucleophilic substitution with 2-hydroxyethylamine. The reaction proceeds under reflux in polar aprotic solvents (e.g., DMF or DMSO) with a base (e.g., triethylamine) to deprotonate the amine, facilitating displacement of the chloride .

Example Reaction Conditions:

| Reactant | Reagent/Conditions | Yield |

|---|---|---|

| 6-Chloro-3-methyluracil | 2-Hydroxyethylamine, DMF, 80°C, 12h | ~60-70% |

Stability and Degradation Pathways

The compound exhibits moderate stability in aqueous media but undergoes degradation under acidic or basic conditions:

Hydrolysis

In acidic environments (pH < 3), the 2-hydroxyethylamino group at position 6 hydrolyzes to regenerate 6-chloro-3-methyluracil, releasing ethanolamine . Under alkaline conditions (pH > 10), the uracil ring undergoes partial cleavage, forming urea derivatives .

Intramolecular Cyclization

The hydroxyl group in the 2-hydroxyethylamino side chain can participate in intramolecular hydrogen bonding with the uracil carbonyl, reducing solubility but enhancing thermal stability (decomposition >250°C) .

Functionalization and Derivatives

The hydroxyethylamino group enables further chemical modifications:

Acylation

Reaction with acetyl chloride in pyridine yields the acetylated derivative, 3-methyl-6-(2-acetoxyethylamino)uracil, enhancing lipophilicity .

Reaction Scheme:

Oxidation

Treatment with mild oxidizing agents (e.g., H₂O₂) converts the hydroxyl group to a ketone, forming 3-methyl-6-(2-oxoethylamino)uracil, which exhibits altered electronic properties .

Spectroscopic Characterization

Key spectral data for this compound:

| Technique | Data |

|---|---|

| ¹H NMR (DMSO-d₆) | δ 10.73 (s, 1H, NH), 4.9 (s, 1H, OH), 3.28–3.26 (t, 2H, CH₂), 2.72 (s, 3H, CH₃) |

| IR (KBr) | 3330 cm⁻¹ (O-H), 1700 cm⁻¹ (C=O), 1590 cm⁻¹ (C-N) |

| MS | m/z 185.18 [M+H]⁺ |

Computational Insights

Density functional theory (DFT) studies highlight the role of the 3-methyl group in stabilizing the uracil ring through hyperconjugation, while the hydroxyethylamino side chain influences solvation free energy (ΔG_solv ≈ −15 kcal/mol) .

Comparison with Similar Compounds

Comparative Data Table

Abbreviations: Me = methyl; HEA = hydroxyethylamino; Bn = benzyl; diMeBn = dimethylbenzyl.

Key Findings and Implications

Hydrogen Bonding: The hydroxyethylamino group in this compound provides three hydrogen-bond donors, surpassing halogenated uracils (e.g., 5-FU) and matching amino-substituted derivatives .

Solubility : The hydroxyl group enhances aqueous solubility compared to benzyl-substituted uracils (AzBBU) or methylated analogues .

Biological Specificity : Unlike halogenated uracils (broad cytotoxicity), this compound’s modifications may enable selective RNA or enzyme targeting without inducing resistance mutations .

Preparation Methods

Cyclization-Chlorination-Substitution Sequence

The predominant industrial approach involves a three-step sequence:

-

Cyclization : Dimethyl malonate reacts with N-methylurea under alkaline conditions (e.g., sodium methoxide in methanol) to form 1-methylbarbituric acid.

-

Chlorination : Treatment with phosphorus oxychloride (POCl₃) introduces a chloro group at position 6, yielding 6-chloro-3-methyluracil.

-

Nucleophilic Substitution : The chloro intermediate reacts with 2-hydroxyethylamine under controlled conditions to install the hydroxyethylamino moiety.

Key Reaction Parameters :

Multicomponent Reaction (MCR) Approach

A one-pot synthesis leverages 6-aminothiouracil, salicylic aldehyde, and acetylacetic ester in dimethylformamide (DMF) with catalytic HCl. While primarily yielding chromenopyridopyrimidine derivatives, this route demonstrates adaptability for introducing hydroxyethylamino groups via ethanolamine coupling.

Advantages :

Detailed Methodological Analysis

Cyclization Step Optimization

The cyclization of dimethyl malonate and N-methylurea is highly sensitive to base selection. Sodium methoxide outperforms alternatives (e.g., NaOH) due to:

-

Reaction Efficiency : 95% conversion to 1-methylbarbituric acid in methanol at 40°C.

-

Byproduct Mitigation : Minimal formation of malonate dimers compared to stronger bases.

Table 1 : Cyclization Conditions and Outcomes

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NaOMe | MeOH | 40 | 95 |

| NaOH | H₂O | 60 | 78 |

| K₂CO₃ | DMF | 80 | 65 |

Chlorination Dynamics

Phosphorus oxychloride-mediated chlorination proceeds via a two-stage mechanism:

-

Electrophilic Attack : POCl₃ activates the uracil carbonyl, facilitating chloro substitution.

-

Rearomatization : Elimination of HCl regenerates aromaticity, favoring position 6 due to methyl group electron donation.

Critical Factors :

Hydroxyethylamino Group Installation

Substituting the chloro group with 2-hydroxyethylamine requires precise control:

Method A (Solvent-Free) :

-

Conditions : Neat 6-chloro-3-methyluracil and excess 2-hydroxyethylamine heated at 160°C for 6–8 hours.

Method B (DMF-Mediated) :

Table 2 : Substitution Method Comparison

| Method | Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| A | None | None | 160 | 84.1 |

| B | DMF | Zn(OAc)₂ | 130 | 75 |

Purification and Characterization

Recrystallization Protocols

Analytical Validation

Industrial Scalability and Environmental Impact

Cost-Efficiency Analysis

Q & A

Q. What are the recommended synthetic routes for 3-Methyl-6-(2-hydroxyethylamino)uracil, and how can reaction conditions be optimized?

The synthesis of uracil derivatives often involves alkylation or substitution reactions. For this compound, a method analogous to the synthesis of thietane-containing uracil derivatives can be adapted. For example, reacting 6-methyluracil precursors with chloroacetone in acetone at 80–85°C for 6 hours in the presence of potassium carbonate (as a base) achieves substitution at the 6-position . Optimizing molar ratios (e.g., 1:1.5 for substrate:reagent) and controlling temperature are critical for yield improvement. Purity can be enhanced via recrystallization or column chromatography, with purity levels ≥97% achievable under rigorous conditions .

Q. How can researchers validate the structural identity and purity of this compound?

Structural confirmation requires a combination of spectroscopic techniques:

- NMR : H and C NMR spectra should confirm the presence of the hydroxyethylamino group (e.g., signals at δ ~3.5 ppm for CHOH) and methyl substituents.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks matching the theoretical mass (CHNO).

- Melting Point : Cross-referencing with literature values (e.g., 13300-30-6 in ) ensures consistency . Purity is assessed via HPLC (>95% area under the curve) or elemental analysis (C, H, N within ±0.4% of theoretical values).

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Critical properties include:

- Solubility : Polar solvents (e.g., DMSO, water) are preferred due to the hydroxyethylamino group.

- Stability : Susceptibility to hydrolysis under acidic/basic conditions requires pH-controlled storage (pH 6–7 recommended).

- Thermal Behavior : Melting point data (if available) aid in characterizing batch consistency .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) provides precise bond lengths, angles, and hydrogen-bonding networks. For example, the hydroxyethylamino group’s orientation relative to the uracil ring can be mapped to assess intramolecular interactions. Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts .

Q. What methodological strategies are effective in evaluating the biological activity of this compound?

- In vitro assays : DNA/RNA binding studies (e.g., UV-Vis titration, fluorescence quenching) quantify interactions with nucleic acids.

- Enzyme inhibition : Test against thymidylate synthase or dihydropyrimidine dehydrogenase to assess therapeutic potential .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins, while QSAR models correlate structural features with activity .

Q. How do impurities or stereochemical variations impact research outcomes for this compound?

Trace impurities (e.g., unreacted starting materials) can skew biological assay results or crystallization attempts. For instance, residual chloroacetone (if present) may act as a competitive inhibitor in enzyme studies. Chiral impurities, though less likely in this achiral compound, must be ruled out via chiral HPLC or optical rotation measurements .

Q. What advanced techniques address contradictions in spectroscopic or crystallographic data?

- Cross-validation : Compare NMR data with computational predictions (e.g., DFT-calculated chemical shifts).

- High-resolution techniques : Use synchrotron-based crystallography to resolve electron density ambiguities.

- Dynamic studies : Variable-temperature NMR or DSC (Differential Scanning Calorimetry) probes conformational flexibility .

Q. How can researchers design experiments to investigate the compound’s metabolic stability or toxicity?

- In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS.

- Cytotoxicity assays : Use MTT or resazurin assays on cell lines (e.g., HepG2 for hepatic toxicity).

- ADMET modeling : Predict absorption, distribution, and toxicity profiles using tools like SwissADME .

Methodological Best Practices

- Data Reproducibility : Always report solvent grades, reaction scales, and purification methods. For example, "acetone, anhydrous, 99.8%" avoids batch variability .

- Conflict Resolution : If spectral data conflicts with literature, repeat experiments under standardized conditions and consult multiple databases (e.g., NIST Chemistry WebBook, PubChem) .

- Ethical Reporting : Disclose purity levels, synthesis yields, and any uncharacterized by-products to ensure transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.